4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

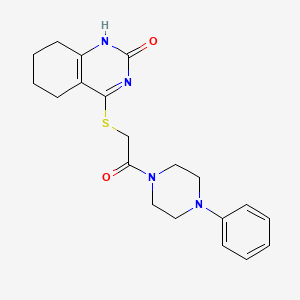

This compound belongs to the tetrahydroquinazolinone (THQ) family, characterized by a partially saturated bicyclic core fused with a thioether-linked 2-oxoethyl group substituted with a 4-phenylpiperazine moiety.

Properties

IUPAC Name |

4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c25-18(24-12-10-23(11-13-24)15-6-2-1-3-7-15)14-27-19-16-8-4-5-9-17(16)21-20(26)22-19/h1-3,6-7H,4-5,8-14H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRCNOAGAANMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C23H30N4O3S

- Molecular Weight : 442.6 g/mol

- CAS Number : 899974-03-9

The structure of the compound features a tetrahydroquinazolinone core with a phenylpiperazine moiety attached via a thioether linkage. This unique arrangement is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O3S |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 899974-03-9 |

| Density | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Antiviral Properties

In vitro studies suggest that the compound also possesses antiviral activity against several viral strains. It appears to inhibit viral replication by targeting viral enzymes crucial for the life cycle of the virus, thus preventing its proliferation within host cells .

Antitumor Effects

The antitumor potential of this compound has been evaluated in several preclinical models. It demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis through the activation of caspase pathways. The compound's ability to inhibit tumor growth was attributed to its interference with cell cycle progression and induction of oxidative stress in cancer cells .

The proposed mechanisms of action for the biological activities of this compound include:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic processes.

- Receptor Interaction : It may interact with neurotransmitter receptors, modulating signaling pathways related to pain and inflammation.

- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) lead to cellular damage in target cells, particularly in cancerous tissues.

Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections .

Study 2: Antitumor Activity in Animal Models

A recent animal study evaluated the antitumor effects of the compound on xenograft models of human breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with an observed increase in survival rates .

Study 3: Neuroprotective Effects

Research focusing on neuroprotection revealed that the compound could mitigate neurodegeneration in models of Parkinson's disease by reducing oxidative stress and improving motor function in treated animals .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thioether functional group in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial survival. Studies have shown promising results in vitro against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

Antitumor Properties

The compound has been investigated for its antitumor effects, particularly in preclinical studies involving cancer cell lines. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property makes it a candidate for further development as an anticancer agent .

Central Nervous System Effects

Given the presence of the piperazine ring, this compound may exhibit neuropharmacological effects. Research into similar piperazine derivatives indicates potential applications in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems could be a mechanism through which this compound exerts its effects .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or proteases that are crucial for tumor progression or microbial metabolism. This inhibition can lead to disrupted cellular processes in targeted pathogens or cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of similar compounds demonstrated that derivatives of tetrahydroquinazolinones showed significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Antitumor Mechanism

In vitro studies on cancer cell lines treated with compounds similar to 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one revealed that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests potential for further development into therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound A : 3-Phenylquinazolin-4(3H)-one derivatives

- Example : 2-(1-oxo-1-(4-phenylpiperazin-1-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one (Compound 267, Scheme 89 in ).

- Key Differences: Core Saturation: Compound 267 lacks the tetrahydrogenation of the quinazolinone ring, which may reduce conformational flexibility compared to the target compound.

Compound B : 4-Aryl-5,6,7,8-tetrahydroquinazolin-2(1H)-ones

- Examples: 4-(4-Methoxyphenyl)- and 4-(4-(dimethylamino)phenyl)-THQs (2b, 2c in ).

- Key Differences: Substituents: These analogs feature aryl groups (methoxy or dimethylamino) directly attached to the THQ core, unlike the target compound’s thioether-piperazine side chain. Synthetic Route: Synthesized via cyclohexanone, aldehydes, and binucleophiles (urea/thiourea) under basic conditions , whereas the target compound requires additional steps to introduce the piperazine-thioether moiety.

- Activity : These derivatives lack kinase-targeting moieties (e.g., piperazine), implying divergent biological roles, possibly as anticonvulsants or antimicrobial agents .

Side Chain Modifications

Compound C: 8-(4-Halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-oxadiazolo-thiazinones (32, 33 in ).

- Key Differences: Heterocyclic Core: Oxadiazolo-thiazinone vs. tetrahydroquinazolinone, altering electronic properties and binding affinity. Side Chain: A piperidine-ethoxy group replaces the thioether-piperazine chain, reducing sulfur-mediated covalent interactions.

- Synthesis : Both compounds utilize piperidine in reflux conditions, but the target compound’s thioether linkage necessitates distinct reagents (e.g., thiourea derivatives) .

Piperazine-Containing Analogs

Compound D : Piperazinylhexanylthioquinazolin-4(3H)-ones

- Example : Compound 267 .

- Key Differences :

- Chain Length : A hexanylthio group in Compound 267 vs. ethylthio in the target compound, impacting hydrophobicity and membrane permeability.

- Stereoelectronic Effects : The longer chain in Compound 267 may enhance allosteric modulation of Chk1 kinase, while the shorter chain in the target compound could improve solubility.

Structural and Activity Comparison Table

Research Implications

- Target Compound Advantages : The shorter thioethyl chain may optimize pharmacokinetics (e.g., reduced logP for better solubility) compared to Compound 267.

- Limitations : Lack of direct activity data necessitates further in vitro studies to validate kinase inhibition.

- Synthetic Challenges : Introducing the piperazine-thioether group requires precise coupling conditions, as seen in , to avoid side reactions.

Q & A

Q. How can the synthesis of 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one be optimized for higher yield and purity?

Methodological Answer:

- Step 1: Employ a stepwise approach, starting with the condensation of 4-phenylpiperazine with a ketone precursor (e.g., 2-oxoethyl thioether) under inert conditions to minimize side reactions .

- Step 2: Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst type) using Design of Experiments (DoE) frameworks. For example, replace methyl thioacetate with PEG-400 as a green solvent to enhance reaction efficiency .

- Step 3: Monitor intermediate formation via TLC or HPLC and purify intermediates (e.g., via recrystallization in ethanol/water mixtures) before proceeding to the final cyclization step .

- Step 4: Characterize the final product using ¹H/¹³C NMR to confirm the tetrahydroquinazolinone core and thioether linkage .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Q. How can researchers assess the compound’s purity for pharmacological studies?

Methodological Answer:

- HPLC-UV/ELSD: Develop a gradient method using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to resolve the compound from synthetic byproducts (e.g., unreacted piperazine intermediates) .

- Elemental Analysis: Verify C, H, N, and S content within ±0.4% of theoretical values to confirm batch consistency .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target binding affinity?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between the compound’s piperazine-thioether moiety and target receptors (e.g., serotonin or dopamine receptors). Prioritize derivatives with stronger hydrogen bonding to conserved residues (e.g., Asp113 in 5-HT₂A) .

- MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the tetrahydroquinazolinone core under physiological conditions .

Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

Q. What environmental fate studies are warranted for this compound?

Methodological Answer:

- Biodegradation Assays: Use OECD 301F (manometric respirometry) to evaluate microbial degradation in water/sediment systems. Monitor metabolites via LC-QTOF-MS .

- Ecotoxicology: Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to derive PNEC (Predicted No-Effect Concentration) values .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

Q. What theoretical frameworks are applicable for studying this compound’s mechanism of action?

Methodological Answer:

Q. How can in vitro toxicity be evaluated to prioritize compounds for in vivo studies?

Methodological Answer:

Q. How should researchers resolve discrepancies in analytical data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.